molecular formula C13H13ClN2O B12436004 3-(4-Chloro-phenoxy)-benzyl-hydrazine CAS No. 887595-93-9

3-(4-Chloro-phenoxy)-benzyl-hydrazine

Cat. No.: B12436004
CAS No.: 887595-93-9
M. Wt: 248.71 g/mol
InChI Key: JFAFOVMZPNKCCP-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenoxy)-benzyl-hydrazine is an organic compound that features a benzyl hydrazine group substituted with a 4-chloro-phenoxy moiety

Preparation Methods

The synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine typically involves the reaction of 3-(4-Chloro-phenoxy)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 3-(4-Chloro-phenoxy)benzaldehyde

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Chemical Reactions Analysis

3-(4-Chloro-phenoxy)-benzyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenoxy)-benzyl-hydrazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

3-(4-Chloro-phenoxy)-benzyl-hydrazine can be compared with other similar compounds, such as:

    3-(4-Chloro-phenoxy)benzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are structurally related and are used as herbicides.

The uniqueness of this compound lies in its hydrazine moiety, which imparts distinct chemical and biological properties compared to other phenoxy derivatives.

Properties

CAS No.

887595-93-9

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methylhydrazine

InChI

InChI=1S/C13H13ClN2O/c14-11-4-6-12(7-5-11)17-13-3-1-2-10(8-13)9-16-15/h1-8,16H,9,15H2

InChI Key

JFAFOVMZPNKCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNN

Origin of Product

United States

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